5-(Diethylamino)-2-hydroxybenzaldehyde

Description

Overview of Chemical Structure and Functional Group Reactivity

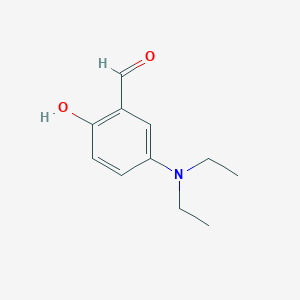

The chemical structure of 5-(Diethylamino)-2-hydroxybenzaldehyde consists of a benzene (B151609) ring substituted with a hydroxyl group (-OH), an aldehyde group (-CHO), and a diethylamino group (-N(CH₂CH₃)₂). The IUPAC name for this compound is this compound. nih.gov Its molecular formula is C₁₁H₁₅NO₂, and it has a molecular weight of 193.24 g/mol . nih.gov

The key to its chemical utility lies in the reactivity of its functional groups:

Aldehyde Group (-CHO): The aldehyde group is highly reactive and readily undergoes nucleophilic addition reactions. This makes it a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds. A common reaction is the condensation with primary amines to form Schiff bases (imines). saudijournals.comedu.krd

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can also participate in hydrogen bonding, which influences the molecule's physical properties and reactivity. researchgate.net The ortho position of the hydroxyl group relative to the aldehyde group allows for the formation of intramolecular hydrogen bonds, which can affect the aldehyde's reactivity.

Diethylamino Group (-N(CH₂CH₃)₂): The diethylamino group is an electron-donating group, which influences the electron density of the aromatic ring. This, in turn, affects the reactivity of the aldehyde and hydroxyl groups.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 58537-79-4 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| SMILES | CCN(CC)C1=CC(=C(C=C1)O)C=O |

Significance in Contemporary Organic Synthesis and Materials Science Research

This compound serves as a versatile precursor in the synthesis of a variety of organic compounds with potential applications in medicinal chemistry and materials science. Its ability to form Schiff bases upon reaction with amines is a cornerstone of its utility. saudijournals.comedu.krd

Schiff bases derived from salicylaldehydes are well-known for their ability to act as ligands that can coordinate with various metal ions. This has led to extensive research into the synthesis of metal complexes with potential catalytic or biological activity. For instance, Schiff bases derived from substituted salicylaldehydes and various amines have been investigated for their antimicrobial and antifungal properties. researchgate.net

Furthermore, derivatives of this compound have been explored in the context of developing therapeutic agents. For example, thiosemicarbazone derivatives of a related 4-(diethylamino)salicylaldehyde (B93021) have been synthesized and evaluated as potential inhibitors for enzymes implicated in Alzheimer's disease. nih.gov This highlights the potential for derivatives of this compound to be investigated for similar biological activities.

In materials science, the fluorescent properties of salicylaldehyde (B1680747) derivatives are of interest. The electronic properties of the molecule, influenced by the diethylamino and hydroxyl groups, can be tuned to create fluorescent probes for the detection of specific ions or molecules. researchgate.net

Historical Development and Prior Research Context of Substituted Salicylaldehyde Derivatives

The study of salicylaldehyde and its derivatives has a long history in organic chemistry. Salicylaldehyde itself is a naturally occurring compound and has been used as a precursor in the synthesis of a wide range of compounds, including pharmaceuticals, fragrances, and dyes. nih.gov

The development of synthetic methods to introduce various substituents onto the salicylaldehyde scaffold has been a significant area of research. These methods have allowed for the fine-tuning of the electronic and steric properties of the molecule, leading to a vast library of derivatives with diverse applications. The introduction of amino groups, such as the diethylamino group, has been of particular interest due to their strong electron-donating nature, which can significantly impact the reactivity and spectral properties of the resulting molecule. nih.gov

Historically, the condensation reaction between salicylaldehydes and amines to form Schiff bases, first reported by Hugo Schiff in 1864, has been a foundational reaction in coordination chemistry. saudijournals.com These Schiff base ligands have been instrumental in the development of coordination chemistry, leading to a deeper understanding of the nature of metal-ligand bonding and the catalytic and biological roles of metal complexes.

The ongoing research into substituted salicylaldehyde derivatives like this compound continues to build upon this rich historical foundation, exploring new synthetic methodologies and applications in areas such as medicinal chemistry, sensor technology, and materials science. unimi.itresearchgate.net

Propriétés

IUPAC Name |

5-(diethylamino)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12(4-2)10-5-6-11(14)9(7-10)8-13/h5-8,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSMPHMHBQPOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513363 | |

| Record name | 5-(Diethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58537-79-4 | |

| Record name | 5-(Diethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations

Direct Synthesis of 5-(Diethylamino)-2-hydroxybenzaldehyde

The primary route for the synthesis of this compound involves the formylation of an activated aromatic precursor. The electron-donating properties of the diethylamino and hydroxyl groups on the benzene (B151609) ring facilitate this electrophilic substitution.

Vilsmeier-Haack Formylation Routes and Mechanistic Considerations

The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction. ijpcbs.com This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. cambridge.orgorganic-chemistry.org The substrate for this reaction is 3-(Diethylamino)phenol.

The process involves treating 3-(Diethylamino)phenol with a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl3). cambridge.org The reaction is generally heated to ensure completion. The resulting intermediate iminium salt is subsequently hydrolyzed with water to yield the final aldehyde product.

Mechanism: The mechanism of the Vilsmeier-Haack reaction proceeds in two main stages:

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl3) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. cambridge.orgorganic-chemistry.org

Electrophilic Aromatic Substitution: The electron-rich 3-(diethylamino)phenol acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The strong electron-donating nature of the diethylamino group and the activating effect of the hydroxyl group direct the formylation to the ortho position relative to the hydroxyl group. This attack forms an aryl iminium ion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to afford this compound. organic-chemistry.org

The table below summarizes typical conditions for this synthesis.

| Precursor | Reagents | Solvent | Temperature | Yield |

| 3-(Diethylamino)phenol | POCl3, DMF | DMF | 75 °C | 80% |

Exploration of Alternative Synthetic Pathways and Optimization

While the Vilsmeier-Haack reaction is the dominant synthetic route, other classical formylation methods for phenols could be considered as potential alternatives, though they are less commonly employed for this specific compound.

Reimer-Tiemann Reaction: This method involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.orgbyjus.com The reactive species is dichlorocarbene, which is generated in situ. lscollege.ac.inyoutube.com The phenoxide ion attacks the dichlorocarbene, and after hydrolysis, the aldehyde is formed. wikipedia.orgbyjus.com This reaction is a staple for producing hydroxy aldehydes but is often less efficient than the Vilsmeier-Haack approach for specific substrates. wikipedia.org

Duff Reaction: The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, typically in glycerol (B35011) or acetic acid. wikipedia.orgchem-station.com This reaction is also specific for activated aromatic compounds like phenols and generally directs the formylation to the ortho position. wikipedia.orguni.edu However, it is often characterized by low yields. ecu.edu

Optimization of the Vilsmeier-Haack reaction itself has been explored to improve efficiency and align with green chemistry principles. Studies on the formylation of various phenols have shown that using alternative reagents like a mixture of DMF and thionyl chloride (SOCl2) can yield good results. ajrconline.org Furthermore, procedural modifications such as solvent-free conditions (grinding reactants at room temperature), microwave irradiation, or the use of ultrasonic radiation have been shown to reduce reaction times and, in some cases, improve yields for the formylation of phenols. ajrconline.org

Derivatization Strategies and Complex Molecule Construction

This compound serves as a valuable platform for constructing more elaborate molecules, primarily through reactions involving its aldehyde functional group.

Schiff Base Condensation Reactions

A cornerstone of its derivatization chemistry is the Schiff base condensation reaction. This reaction involves the nucleophilic addition of a primary amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule to form an imine or azomethine (-C=N-) linkage. recentscientific.com

The reaction of this compound with various primary amines (both aliphatic and aromatic) leads to the formation of a diverse range of Schiff bases. tandfonline.com The synthesis is typically straightforward, often achieved by refluxing equimolar amounts of the aldehyde and the chosen amine in a suitable solvent like ethanol (B145695). researchgate.netprimescholars.com The resulting imine compounds are important intermediates in organic synthesis and are studied for various applications. tandfonline.com

The table below provides examples of Schiff bases derived from this compound.

| Amine Reactant | Resulting Schiff Base (Systematic Name) |

| Aniline | 2-(((phenyl)imino)methyl)-4-(diethylamino)phenol |

| 1-(4-aminophenyl)ethanone oxime | (E)-1-(4-((E)-(4-(diethylamino)-2-hydroxybenzylidene)amino)phenyl)ethanone oxime |

Schiff bases derived from this compound are particularly significant in coordination chemistry. tandfonline.com The molecular structure, featuring a phenolic hydroxyl group ortho to the imine group, allows these molecules to act as bidentate chelating ligands.

Upon deprotonation, the phenolic oxygen and the azomethine nitrogen atoms can simultaneously bind to a metal ion, forming a stable chelate ring. researchgate.netresearchgate.net These are classified as N,O-donor ligands. The synthesis of these ligands follows the standard Schiff base formation procedure. The resulting ligand can then be reacted with various metal salts (e.g., Zn(II), Cd(II), Sn(II), Pb(II), Cu(II), Ni(II)) in an alcoholic solution to form stable coordination complexes. recentscientific.comtandfonline.comresearchgate.net The formation of these metal chelates is a key strategy in the development of new materials and catalysts. tandfonline.comprimescholars.com

Stereochemical Aspects of Imine Bond Formation (e.g., E-configuration)

The formation of an imine, commonly known as a Schiff base, from this compound involves a condensation reaction with a primary amine. masterorganicchemistry.com This reaction proceeds via a nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a tetrahedral carbinolamine intermediate. Subsequent acid-catalyzed dehydration leads to the elimination of a water molecule and the formation of the characteristic carbon-nitrogen double bond (C=N) of the imine. masterorganicchemistry.com

A critical stereochemical aspect of this transformation is the geometry of the C=N double bond, which can exist as either E or Z isomers. For Schiff bases derived from benzaldehyde (B42025) derivatives, the E-configuration is overwhelmingly favored. This preference is primarily attributed to steric hindrance; the bulkier substituents on the nitrogen and the benzaldehyde-derived carbon position themselves on opposite sides of the double bond to minimize steric repulsion. In the case of ligands derived from this compound, the phenyl ring and the substituent on the imine nitrogen are significantly larger than the hydrogen atom on the imine carbon, thus leading to the thermodynamic stability and prevalence of the E-isomer. nih.gov This stereochemical outcome is a common feature in the synthesis of Schiff base ligands used for coordination chemistry and material science. nih.gov

Metallation and Coordination Complex Formation

Schiff base ligands derived from this compound are excellent chelating agents for a wide variety of metal ions due to the presence of strategically positioned donor atoms. nih.govresearchgate.net The deprotonated phenolic oxygen and the imine nitrogen form a stable six-membered chelate ring upon coordination to a metal center. sapub.org

Synthesis of Mononuclear and Dinuclear Metal(II/III) Complexes

The synthesis of metal complexes typically involves the reaction of a pre-synthesized Schiff base ligand with a metal salt in a suitable solvent, such as ethanol or methanol. minarjournal.com

Mononuclear Complexes: These complexes contain a single metal center. They are generally prepared by reacting the Schiff base ligand with a metal(II) or metal(III) salt (e.g., chlorides, acetates, or nitrates) in a 2:1 ligand-to-metal molar ratio for octahedral complexes or a 1:1 ratio for some tetrahedral or square planar geometries. researchgate.netfudutsinma.edu.ng The reaction mixture is often heated under reflux to ensure complete complexation, after which the solid complex precipitates upon cooling or solvent evaporation.

Dinuclear Complexes: These complexes feature two metal centers bridged by one or more ligands. A common strategy for their synthesis involves using Schiff bases derived from the condensation of two equivalents of this compound with one equivalent of a diamine (e.g., ethylenediamine (B42938) or o-phenylenediamine). nih.gov The resulting ligand possesses two separate chelation sites, allowing it to bind two metal ions simultaneously. The reaction stoichiometry is adjusted to a 1:2 ligand-to-metal ratio to facilitate the formation of the dinuclear structure. nih.gov

Table 1: Representative Synthetic Approaches for Metal Complexes with Salicylaldehyde-derived Schiff Bases

| Complex Type | Reactants | Metal Salt Example | Typical Molar Ratio (Ligand:Metal) | Resulting Complex Structure |

|---|---|---|---|---|

| Mononuclear | Schiff base from this compound + aniline | Ni(CH₃COO)₂·4H₂O | 2:1 | [M(L)₂] |

| Mononuclear | Schiff base from this compound + aniline | CuCl₂·2H₂O | 2:1 | [M(L)₂] |

| Dinuclear | Schiff base from this compound + ethylenediamine | CoCl₂·6H₂O | 1:2 | [M₂(L)Cl₂] |

| Dinuclear | Schiff base from this compound + o-phenylenediamine | Zn(NO₃)₂·6H₂O | 1:2 | [M₂(L)(NO₃)₂] |

Ligand Binding Modes and Ligand Field Effects on Coordination Geometry

Schiff base ligands derived from this compound typically act as bidentate, monobasic ligands. Coordination to a metal ion occurs through the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group, which deprotonates to form a phenolate (B1203915) anion. mdpi.com This N,O-bidentate chelation forms a stable six-membered ring, a common feature in the coordination chemistry of salicylaldehyde-based ligands. sapub.org In dinuclear complexes formed with diamines, the ligand can be described as tetradentate, with two distinct N,O-bidentate sites. nih.gov

The electronic properties of the ligand significantly influence the geometry of the resulting metal complex. The diethylamino group at the 5-position of the salicylaldehyde (B1680747) ring is a strong electron-donating group. This group increases the electron density on the phenolate oxygen and, to a lesser extent, the imine nitrogen, enhancing their Lewis basicity and making the ligand a stronger field donor. The strength of this ligand field, along with the nature of the central metal ion (e.g., its d-electron configuration), dictates the coordination geometry. For instance, with a d⁸ metal ion like Ni(II), strong field ligands favor a square-planar geometry, while weak field ligands tend to result in tetrahedral or octahedral complexes. The specific geometry can be investigated using techniques like UV-Visible spectroscopy and magnetic susceptibility measurements. mdpi.com

Reactivity of Coordinated Ligands

Upon coordination to a metal center, the chemical reactivity of the Schiff base ligand is significantly altered. The metal ion acts as a Lewis acid, withdrawing electron density from the ligand donor atoms. This electronic perturbation can influence several aspects of the ligand's reactivity:

Imine Bond Stability: Coordination can stabilize the C=N bond towards hydrolysis by reducing the electron density on the nitrogen atom, making it less susceptible to protonation, which is a key step in the hydrolysis mechanism.

Aromatic Ring Reactivity: The withdrawal of electron density by the metal center deactivates the aromatic ring towards electrophilic substitution. Conversely, it may activate the ring for nucleophilic attack, although such reactions are less common.

Catalytic Activity: The metal-ligand framework can create a unique electronic and steric environment, enabling the complex to act as a catalyst. nih.gov The coordinated ligand can play a role in substrate binding and activation, highlighting the importance of the metal-ligand interplay in catalytic processes. globethesis.com

Cyclization and Heterocyclic Scaffold Construction

The aldehyde and hydroxyl functionalities of this compound make it an ideal precursor for the synthesis of various oxygen-containing heterocyclic systems, most notably coumarins.

Synthesis of Coumarin (B35378) Derivatives and Related Chromenones

Coumarins (2H-chromen-2-ones) are a prominent class of heterocyclic compounds. The Knoevenagel condensation is a highly effective and widely used method for synthesizing coumarin derivatives from salicylaldehydes. scispace.comresearchgate.net This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, ethyl acetoacetate (B1235776), malononitrile) in the presence of a basic catalyst, such as piperidine (B6355638) or pyridine. ic.ac.uknih.gov

The mechanism proceeds via a base-catalyzed condensation between the aldehyde and the active methylene compound, followed by an intramolecular transesterification or cyclization that results in the elimination of a small molecule (like ethanol or water) to form the characteristic lactone ring of the coumarin scaffold. mdpi.com The electron-donating diethylamino group at the 7-position of the resulting coumarin enhances its fluorescence, making these derivatives useful as dyes and optical brightening agents. ic.ac.uk Modern synthetic protocols often employ microwave irradiation to accelerate the reaction, leading to significantly reduced reaction times and improved yields under solvent-free conditions. ic.ac.uk

Table 2: Knoevenagel Condensation for the Synthesis of 7-(Diethylamino)coumarin Derivatives

| Active Methylene Compound | Catalyst | Reaction Conditions | Resulting Coumarin Derivative |

|---|---|---|---|

| Diethyl malonate | Piperidine | Ethanol, Reflux, 7h | Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate |

| Ethyl acetoacetate | Piperidine | Microwave, 2 min | 3-Acetyl-7-(diethylamino)-2H-chromen-2-one |

| Malononitrile | Piperidine | Microwave, 1 min | 7-(Diethylamino)-2-oxo-2H-chromene-3-carbonitrile |

| Ethyl cyanoacetate | Piperidine | Deep Eutectic Solvent, 100°C | Ethyl 7-(diethylamino)-3-cyano-2-oxo-2H-chromene-3-carboxylate |

This table is based on established Knoevenagel condensation reactions with substituted salicylaldehydes. ic.ac.uknih.govjetir.org

Formation of Benzimidazole (B57391), Benzoxazole (B165842), and Benzothiazole (B30560) Analogues

The aldehyde functionality of this compound serves as a key electrophilic center for condensation reactions with binucleophilic reagents, leading to the formation of important heterocyclic scaffolds. These reactions typically involve the acid-catalyzed condensation of the aldehyde with a 1,2-disubstituted aromatic precursor, followed by an intramolecular cyclization and dehydration/oxidation to yield the final aromatic heterocycle.

Benzimidazoles: The synthesis of benzimidazole analogues can be achieved through the condensation of this compound with o-phenylenediamines. The initial reaction forms a Schiff base intermediate which then undergoes cyclization and subsequent oxidation to furnish the benzimidazole ring system.

Benzoxazoles: Similarly, reacting this compound with o-aminophenols provides a direct route to benzoxazole derivatives. The reaction proceeds via a Schiff base which cyclizes through the nucleophilic attack of the phenolic hydroxyl group onto the imine carbon, followed by elimination of a water molecule.

Benzothiazoles: The formation of benzothiazoles involves the condensation of this compound with o-aminothiophenols. This reaction follows a similar pathway of imine formation, followed by intramolecular cyclization involving the thiol group, and subsequent oxidation to yield the aromatic benzothiazole core.

The general reaction schemes for these syntheses are summarized in the table below.

| Heterocycle | Precursor 2 | General Reaction Conditions |

| Benzimidazole | o-phenylenediamine | Acid or oxidative catalyst, reflux in a suitable solvent (e.g., ethanol, DMF) |

| Benzoxazole | o-aminophenol | Acid catalyst or dehydrating agent, refluxing solvent |

| Benzothiazole | o-aminothiophenol | Oxidative conditions (e.g., air, NaHSO₃), reflux in DMF or ethanol |

Integration into Phthalocyanine (B1677752) Macrocyclic Systems

This compound is a valuable precursor for the synthesis of substituted phthalocyanines, which are large, aromatic macrocycles with significant applications in materials science and medicine. The integration process involves a multi-step synthesis commencing with the conversion of the aldehyde into a phthalonitrile (B49051) derivative.

In a typical procedure, 4-(diethylamino)-2-hydroxybenzaldehyde undergoes a nucleophilic aromatic substitution reaction with a phthalonitrile bearing a leaving group (e.g., a nitro group) in an aprotic polar solvent like DMF, with a base such as potassium carbonate. This reaction yields 3-[5-(diethylamino)-2-formylphenoxy]phthalonitrile.

This substituted phthalonitrile then undergoes a template-driven cyclotetramerization reaction in the presence of a metal salt (e.g., CoCl₂, CuCl₂, MnCl₂) in a high-boiling solvent like dimethylaminoethanol. This process assembles four phthalonitrile units around a central metal ion to form the highly conjugated, nonperipherally tetra-substituted metallophthalocyanine macrocycle. The introduction of the diethylamino groups into the phthalocyanine structure has been shown to enhance its electrochemical properties. nih.gov

| Precursor | Reagents | Product |

| 4-(Diethylamino)-2-hydroxybenzaldehyde | 3-Nitrophthalonitrile, K₂CO₃, DMF | 3-[5-(Diethylamino)-2-formylphenoxy]phthalonitrile |

| 3-[5-(Diethylamino)-2-formylphenoxy]phthalonitrile | Metal Salt (e.g., CoCl₂), DMAE | Nonperipherally tetra-[5-(diethylamino)-2-formylphenoxy] substituted metallophthalocyanine |

Other Significant Organic Reactions

Beyond its use in forming heterocyclic systems, this compound can undergo a range of other important organic transformations targeting its aromatic ring, aldehyde group, and phenolic moiety.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the phenolic hydroxyl (-OH) and the diethylamino (-NEt₂) groups. Both are ortho, para-directing substituents. Given that the position para to the diethylamino group is occupied, and the positions ortho to it are occupied by the hydroxyl and formyl groups, electrophilic attack is directed primarily to the positions ortho to the hydroxyl group (C3) and ortho to the diethylamino group (C6, which is also meta to the other groups).

A key example of such a reaction is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds. cambridge.orgijpcbs.comwikipedia.orgajrconline.org This reaction employs a substituted formamide (B127407) (like DMF) and phosphorus oxychloride to generate an electrophilic chloroiminium ion (the Vilsmeier reagent). cambridge.orgwikipedia.org Due to the high electron density of the benzene ring in this compound, it is a suitable substrate for this transformation, which would introduce a second formyl group onto the ring.

Aldol-type Condensation Reactions

The aldehyde group in this compound is a potent electrophile, making it an ideal substrate for aldol-type condensation reactions with various nucleophiles, particularly active methylene compounds and enolates.

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group (e.g., malonic acid, ethyl acetoacetate, Meldrum's acid). For instance, the condensation of 4-diethylamino-2-hydroxybenzaldehyde with Meldrum's acid has been utilized as a route to synthesize coumarin derivatives, which are valued for their biological and fluorescent properties. researchgate.net

Claisen-Schmidt Condensation: This is a crossed aldol (B89426) condensation between an aldehyde (with no α-hydrogens, like this compound) and a ketone. sigmaaldrich.com Research has shown that 4-diethylamino-2-hydroxyacetophenone, a derivative prepared from 4-diethylamino-2-hydroxybenzaldehyde, undergoes a Claisen-Schmidt condensation with benzaldehyde to form a chalcone, which can then be cyclized to a flavone. nih.govacs.org This demonstrates the reactivity of the molecular scaffold in such condensations.

| Reaction Type | Reactant 2 | Catalyst | Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Meldrum's acid) | Base (e.g., piperidine) | α,β-unsaturated compound / Coumarin |

| Claisen-Schmidt Condensation | Ketone (e.g., Acetophenone) | Base (e.g., NaOH, KOH) | Chalcone (α,β-unsaturated ketone) |

Redox Reactions of the Aldehyde and Phenolic Moieties

The aldehyde and phenolic groups of this compound can undergo selective oxidation and reduction reactions.

Oxidation: The phenolic aldehyde can undergo the Dakin reaction, where it is treated with hydrogen peroxide in a basic medium. sigmaaldrich.com This reaction oxidizes the formyl group and replaces it with a hydroxyl group, converting the salicylaldehyde derivative into a catechol (1,2-dihydroxybenzene) derivative. Furthermore, the aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents to form the corresponding 4-(diethylamino)salicylic acid. This transformation is noted as a potential step in the metabolic degradation of the compound. nih.gov

Reduction: The aldehyde group is readily reduced to a primary alcohol without affecting the aromatic ring or the other functional groups. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this transformation, yielding 2-(hydroxymethyl)-4-(diethylamino)phenol.

Cascade Reaction Sequences

This compound is an excellent substrate for cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. A prime example is the synthesis of coumarins, which combines a Knoevenagel condensation with a subsequent intramolecular cyclization.

In this sequence, the aldehyde is first reacted with an active methylene compound such as diethyl malonate or ethyl acetoacetate in the presence of a base catalyst. The initial Knoevenagel condensation product, an α,β-unsaturated ester, is formed in situ. This intermediate then undergoes an intramolecular transesterification or lactonization, where the phenolic hydroxyl group attacks the ester carbonyl, leading to ring closure and the elimination of an alcohol molecule to form the stable, fused coumarin ring system. This one-pot procedure is an efficient method for constructing complex heterocyclic structures from simple starting materials.

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the functional groups present in a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its bonds. For 5-(diethylamino)-2-hydroxybenzaldehyde, the FT-IR spectrum is expected to exhibit characteristic peaks corresponding to its key functional groups.

The presence of a hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibration of the aldehyde group is expected to appear as a strong, sharp peak around 1650-1700 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the diethylamino group would be observed in the 2850-3100 cm⁻¹ region. Furthermore, C=C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ range, while the C-N stretching of the diethylamino group would be expected around 1250-1350 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aldehyde (C=O) | C=O Stretch | 1650-1700 (strong, sharp) |

| Aromatic/Aliphatic C-H | C-H Stretch | 2850-3100 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity within a molecule. The ¹H NMR spectrum of this compound would display distinct signals for each type of proton.

The aldehyde proton (-CHO) is expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The phenolic hydroxyl proton (-OH) signal is also expected to be a singlet, with its chemical shift being concentration and solvent dependent, generally appearing between δ 4-12 ppm. The aromatic protons on the benzene (B151609) ring will give rise to signals in the aromatic region (δ 6.0-8.0 ppm), with their splitting patterns (e.g., doublets, triplets) and coupling constants providing information about their relative positions. The methylene (B1212753) protons (-CH₂-) of the diethylamino group are expected to appear as a quartet around δ 3.0-3.5 ppm, coupled to the methyl protons. The methyl protons (-CH₃) of the diethylamino group will likely be observed as a triplet further upfield, around δ 1.0-1.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (-CHO) | Singlet | 9.5-10.5 |

| Hydroxyl (-OH) | Singlet | 4.0-12.0 |

| Aromatic (Ar-H) | Multiplet | 6.0-8.0 |

| Methylene (-CH₂-) | Quartet | 3.0-3.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of δ 190-200 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbon attached to the hydroxyl group and the carbon attached to the diethylamino group showing characteristic shifts due to their electronic effects. The methylene carbons (-CH₂-) of the diethylamino group are expected to appear around δ 40-50 ppm, while the methyl carbons (-CH₃) will be found at the most upfield region of the spectrum, typically around δ 10-20 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 190-200 |

| Aromatic (C-O) | 150-160 |

| Aromatic (C-N) | 140-150 |

| Aromatic (C-H) | 110-130 |

| Methylene (-CH₂-) | 40-50 |

Two-Dimensional NMR and Other Advanced Techniques

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide further insights into the molecular structure by revealing correlations between nuclei.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (193.24 g/mol ).

Upon ionization, the molecular ion can undergo fragmentation, leading to the formation of various daughter ions. The fragmentation pattern provides valuable clues about the structure of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the aldehyde group (CHO), the ethyl groups from the diethylamino substituent, or cleavage of the aromatic ring. The analysis of the m/z (mass-to-charge ratio) values of these fragment ions helps to piece together the molecular structure.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is pivotal for determining the exact elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound, with a molecular formula of C₁₁H₁₅NO₂, the theoretical monoisotopic mass is calculated to be 193.110278721 Da. nycu.edu.tw An experimental HR-MS analysis would be expected to yield a mass value that corresponds closely to this theoretical figure, thereby confirming the compound's elemental formula and distinguishing it from any potential isomeric impurities.

| Parameter | Theoretical Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Exact Mass | 193.11028 Da |

| Example Experimental Data | |

| Observed [M+H]⁺ | 194.11756 Da |

Note: The experimental data is illustrative. The [M+H]⁺ ion is the protonated molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, particularly within complex mixtures. dyestuffintermediates.comsielc.com This hyphenated technique first separates the compound from other components using high-performance liquid chromatography (HPLC). The separation is typically achieved using a reverse-phase column, where the compound's retention time is determined by its polarity. rsc.org

Following chromatographic separation, the analyte is introduced into the mass spectrometer for detection and identification. This allows for the confirmation of the molecular weight of the compound eluting at a specific retention time. For LC-MS applications, the mobile phase composition is critical; volatile buffers and acids, such as formic acid, are preferred over non-volatile ones like phosphoric acid to ensure compatibility with the mass spectrometer's ionization source. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (MS) for the analysis of moderately polar molecules like this compound. ESI generates ions directly from a solution with minimal fragmentation, which is ideal for determining the molecular weight of the intact molecule.

In positive ion mode, the compound is expected to readily form a protonated molecule, [M+H]⁺, due to the presence of the basic diethylamino group. Adducts with other cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), may also be observed. Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated parent ion (e.g., [M+H]⁺) to induce fragmentation. This process provides valuable structural information by breaking the molecule into smaller, characteristic fragment ions, which helps to confirm the connectivity of the atoms within the structure. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides key insights into the photophysical properties of this compound, detailing how the molecule interacts with light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption bands in the UV and visible regions, arising from π → π* electronic transitions within the aromatic system. nih.gov The presence of both an electron-donating diethylamino group and an electron-withdrawing aldehyde group, conjugated through the benzene ring, facilitates an intramolecular charge transfer (ICT) character in the electronic transition.

The position of the maximum absorption wavelength (λmax) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netsigmaaldrich.com Generally, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a bathochromic (red) shift in the λmax.

| Solvent | Polarity (Illustrative) | Typical λmax (nm) (Illustrative) |

| Hexane | Non-polar | ~350 |

| Dichloromethane | Polar aprotic | ~375 |

| Acetonitrile | Polar aprotic | ~380 |

| Ethanol (B145695) | Polar protic | ~390 |

| Water | High polarity | ~400 |

Note: λmax values are illustrative, based on the expected behavior of similar compounds.

Fluorescence Spectroscopy and Quantum Yield Determinations

Given its molecular structure featuring a strong electron-donating group (diethylamino) and a hydroxyl group on the salicylaldehyde (B1680747) framework, this compound is expected to exhibit fluorescence. dyestuffintermediates.com Fluorescence spectroscopy involves exciting the molecule at a wavelength within its absorption band and measuring the resulting emitted light. The emission spectrum is typically a mirror image of the absorption band and occurs at a longer wavelength (lower energy), with the difference between the absorption maximum (λabs) and the emission maximum (λem) known as the Stokes shift.

The fluorescence properties, including the emission wavelength and intensity, are highly dependent on the molecular environment. nycu.edu.tw Factors such as solvent polarity and viscosity can significantly alter the emission characteristics due to their influence on the stability of the intramolecular charge transfer (ICT) excited state. For instance, an increase in solvent polarity often leads to a larger Stokes shift and a red-shift in the emission wavelength.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. This value is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard under identical experimental conditions.

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. Analysis of a compound identified as 4-(diethylamino)salicylaldehyde (B93021), which corresponds structurally to this compound, has provided detailed insights into its solid-state conformation.

The study revealed that the molecule crystallizes in the triclinic space group P-1. The diethylamine (B46881) group is planar, with the nitrogen atom adopting sp²-hybridization. This planarity facilitates the delocalization of the nitrogen's lone pair of electrons into the aromatic ring. A significant feature of the structure is a strong intramolecular hydrogen bond between the hydroxyl proton and the aldehyde oxygen atom, forming a pseudo-ring system. In the crystal lattice, molecules associate into centrosymmetric dimers through intermolecular C—H···O hydrogen bonds.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8485 (6) |

| b (Å) | 8.0163 (7) |

| c (Å) | 10.1555 (9) |

| α (°) | 89.248 (7) |

| β (°) | 79.998 (7) |

| γ (°) | 72.579 (7) |

| Volume (ų) | 520.49 (8) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.232 |

Thermal Analysis for Stability and Decomposition Pathways

Thermal analysis techniques are used to study the effect of heat on a material, providing information about its thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is fundamental for determining the thermal stability of this compound and its derivatives. A TGA curve plots mass percentage against temperature. A stable compound will show a flat plateau until a certain temperature, after which a sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. For derivatives such as metal complexes, TGA can also reveal the loss of coordinated or lattice solvent molecules before the final decomposition of the ligand itself. researchgate.net

Electrochemical Characterization of Derivatives

While this compound itself is not typically electrochemically active in the common potential range, its derivatives, particularly metal complexes formed from its Schiff bases, can exhibit interesting redox properties.

Voltammetric techniques, such as Cyclic Voltammetry (CV), are powerful tools for investigating the redox behavior (oxidation and reduction) of electroactive species. When this compound is converted into a Schiff base ligand and coordinated to a redox-active metal center (e.g., copper, iron, cobalt), the resulting complex can be studied using CV. The voltammogram would reveal the potentials at which the metal ion or the ligand undergoes oxidation or reduction. This information is vital for understanding the electronic structure of the complex and is relevant for applications in areas like catalysis, sensing, and molecular electronics.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. srce.hr

The parent compound, this compound, is a diamagnetic molecule (containing no unpaired electrons) and is therefore EPR-silent. However, it serves as a precursor for synthesizing paramagnetic species, most notably complexes with transition metal ions like Cu(II) (d⁹ configuration) or Co(II) (d⁷ configuration). researchgate.netmdpi.com EPR spectroscopy is the definitive method for characterizing such paramagnetic complexes. The resulting EPR spectrum provides detailed information about the oxidation state of the metal ion, the geometry of its coordination sphere, and the nature of the metal-ligand bonding. srce.hr

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a microscopic view of the electronic characteristics of 5-(diethylamino)-2-hydroxybenzaldehyde, which are fundamental to its chemical behavior and potential applications.

Density Functional Theory (DFT) Studies

DFT calculations have been widely employed to optimize the molecular geometry of this compound and its derivatives, providing a stable, low-energy structural conformation. These studies are crucial for understanding the intramolecular interactions, such as the prominent intramolecular hydrogen bond (IHB) between the hydroxyl and aldehyde groups. The optimized structures obtained from DFT calculations serve as the foundation for further analysis of the molecule's electronic properties and for predicting its behavior in various chemical environments. For instance, DFT has been used to investigate the structure of Schiff base ligands derived from this compound, confirming their bidentate or tridentate coordination nature in metal complexes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is a powerful method for investigating the electronic excited states of molecules, making it particularly useful for understanding the photophysical properties of this compound. These calculations are instrumental in interpreting experimental absorption and fluorescence spectra. Theoretical studies have successfully used TD-DFT to predict the electronic spectra of this compound and its derivatives, with results that are in good agreement with experimental data. This agreement validates the computational models and allows for a deeper understanding of the electronic transitions that give rise to the observed spectral features.

Molecular Orbital Theory Analysis

The analysis of molecular orbitals, particularly the frontier orbitals, offers a qualitative understanding of the chemical reactivity and electronic transitions within the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining the electronic behavior of a molecule. For this compound and its derivatives, the distribution of these orbitals provides insight into the regions of the molecule that are most likely to donate or accept electrons. Typically, the HOMO is localized on the electron-rich diethylamino-substituted phenyl ring, while the LUMO is distributed over the aldehyde group and the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) Theory and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the reactivity of a molecule. The electron density distribution within these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In the context of this compound, FMO analysis helps in understanding its role in chemical reactions, such as the formation of Schiff bases. Furthermore, changes in electron density upon photoexcitation, which can be modeled using TD-DFT, are crucial for explaining the photophysical phenomena observed in this molecule.

Photophysical Mechanisms and Environmental Effects

The unique photophysical properties of this compound and its derivatives are a central focus of computational studies. A significant finding from these investigations is the role of an excited-state intramolecular proton transfer (ESIPT) process. Theoretical calculations have shown that the intramolecular hydrogen bond is strengthened in the first excited state, which facilitates the ESIPT process. This proton transfer is responsible for the large Stokes shift observed between the absorption and fluorescence spectra of the compound.

Excited State Intramolecular Proton Transfer (ESIPT) Pathways

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules possessing both a proton-donating group and a proton-accepting group in close proximity, facilitated by an intramolecular hydrogen bond. In the case of this compound, the phenolic hydroxyl group (-OH) acts as the proton donor, and the carbonyl oxygen of the aldehyde group (C=O) serves as the proton acceptor.

Upon photoexcitation from the ground state (S₀) to the first excited singlet state (S₁), a significant redistribution of electron density occurs. This charge redistribution typically increases the acidity of the proton-donating group and the basicity of the proton-accepting group, thereby strengthening the intramolecular hydrogen bond. This strengthened hydrogen bond facilitates an ultrafast, often barrierless, transfer of the proton from the hydroxyl group to the carbonyl oxygen. This process leads to the formation of a transient keto-tautomer in the excited state.

The ESIPT process can be represented by a four-level photocycle:

Absorption: The stable enol form absorbs a photon and is promoted to the excited enol state (E*).

ESIPT: An ultrafast proton transfer occurs in the excited state, converting the excited enol (E) to the excited keto-tautomer (K).

Fluorescence: The excited keto-tautomer (K*) relaxes to its ground state (K) via fluorescence, typically resulting in a large Stokes shift (a significant difference between the absorption and emission wavelengths).

Ground-State Reverse Proton Transfer: The unstable ground-state keto-tautomer (K) rapidly reverts to the more stable enol form (E) through a reverse proton transfer, completing the cycle.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the ESIPT pathway. These calculations can map the potential energy surfaces of the ground and excited states along the proton transfer coordinate. For many salicylaldehyde (B1680747) derivatives, these calculations reveal a very low or non-existent energy barrier for proton transfer in the S₁ state, supporting the experimentally observed ultrafast nature of ESIPT.

Excited State Intramolecular Charge Transfer (ESICT/ICT) Processes

The presence of the strong electron-donating diethylamino group (-N(Et)₂) and the electron-withdrawing aldehyde group (-CHO) on the aromatic ring of this compound also makes it a candidate for Intramolecular Charge Transfer (ICT) upon photoexcitation. In an ICT process, photo-induced electron density moves from the electron-donating group to the electron-accepting group, resulting in a highly polar excited state with significant charge separation.

The likelihood and characteristics of an ICT state can be influenced by the surrounding environment, particularly the polarity of the solvent. In polar solvents, the highly polar ICT state can be stabilized, leading to a noticeable red-shift in the fluorescence emission spectrum (solvatochromism).

Computational studies can predict the occurrence of ICT by analyzing the changes in molecular orbital compositions and charge distribution between the ground and excited states. For instance, the Highest Occupied Molecular Orbital (HOMO) is often localized on the electron-donating portion of the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the electron-accepting portion. Excitation from the HOMO to the LUMO thus corresponds to a charge transfer event.

In some molecules, particularly those with flexible single bonds, a Twisted Intramolecular Charge Transfer (TICT) state can form. This involves a conformational change (twisting) in the excited state, which further enhances the charge separation. For 4-dimethylamino-2-hydroxy-benzaldehyde, a related compound, TD-DFT calculations have shown that in polar solvents, the formation of a TICT state is a viable de-excitation pathway. nih.gov

Interplay and Competition between ESIPT and ICT

In molecules that possess the structural motifs for both ESIPT and ICT, these two processes can occur in competition or in concert. The specific photophysical outcome is determined by the relative rates and energy barriers of the two pathways.

This suppression of ICT by ESIPT in DEAHB suggests that the proton transfer in the excited state is an extremely rapid and efficient process. nih.gov The formation of the excited keto-tautomer occurs on a faster timescale than the conformational changes or solvent reorganization that might be required to stabilize an ICT state.

Based on these findings for the 4-isomer, it is highly probable that this compound would exhibit similar behavior. The fundamental requirements for ESIPT—an intramolecular hydrogen bond between a phenolic hydroxyl and a carbonyl group—are present. The electronic effects of the diethylamino group, while in a different position, are still expected to promote a significant charge redistribution upon excitation that would facilitate ESIPT. Therefore, it is anticipated that ESIPT would be the primary de-excitation pathway, likely outcompeting any potential ICT processes.

Table of Calculated Properties for a Representative Salicylaldehyde Derivative

The following table presents theoretical data for a representative salicylaldehyde derivative to illustrate the typical energetic landscape of ESIPT. The specific values will vary for this compound.

| Parameter | Ground State (S₀) | Excited State (S₁) |

| Form | Enol | Enol -> Keto |

| Energy Barrier for Proton Transfer | High | Low / Barrierless |

| O-H Bond Length (Å) | ~0.98 | Elongated upon excitation |

| H···O=C Distance (Å) | ~1.8 | Shortened upon excitation |

| Dipole Moment (Debye) | Moderate | Significantly increased in ICT state |

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing 5-(Diethylamino)-2-hydroxybenzaldehyde, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the aldehyde proton (~9.8–10.2 ppm) and diethylamino group signals (~3.3–3.5 ppm for CH, ~1.1–1.3 ppm for CH) .

- Mass Spectrometry (MS) : Use LC-MS to verify the molecular ion peak (expected m/z: 207.27 for CHNO) and fragmentation patterns .

- UV-Vis and Fluorescence Spectroscopy : Measure absorbance maxima (~350–450 nm) and emission profiles to assess electronic transitions influenced by the diethylamino and hydroxyl groups .

Q. How can researchers safely handle and store this compound to prevent degradation?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., N) to avoid oxidation of the aldehyde group .

- Handling : Use gloves and eye protection; avoid prolonged exposure to moisture. In case of accidental contact, flush eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 4- vs. 5-diethylamino groups) impact the photophysical properties of hydroxybenzaldehyde derivatives, and how can conflicting literature data be resolved?

- Methodological Answer :

- Positional Effects : The 5-substituted derivative exhibits stronger intramolecular charge transfer (ICT) due to reduced steric hindrance compared to the 4-isomer, leading to redshifted absorption/emission .

- Contradiction Resolution :

- Perform solvent-dependent studies to isolate polarity effects (e.g., in DMSO vs. ethanol) .

- Use computational methods (e.g., Density Functional Theory, DFT) to model electron density distribution and compare with experimental data .

- Data Table :

| Substituent Position | λ (nm) | λ (nm) | Quantum Yield |

|---|---|---|---|

| 4-Diethylamino | 380–400 | 480–500 | 0.45 |

| 5-Diethylamino | 420–440 | 520–540 | 0.62 |

Q. What strategies are effective for incorporating this compound into pH-sensitive fluorescent probes for cellular imaging?

- Methodological Answer :

- Probe Design : Conjugate the aldehyde with malononitrile or thiophene spacers to enhance ICT and Stokes shift .

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to stabilize the excited state and improve brightness .

- Interference Mitigation : Pre-treat cellular samples with chelating agents (e.g., EDTA) to reduce false signals from metal ions .

Q. How can computational methods like DFT predict the nonlinear optical (NLO) properties of this compound derivatives?

- Methodological Answer :

- DFT Parameters : Use B3LYP/6-311G(d,p) to optimize geometry and calculate hyperpolarizability (β) values .

- Validation : Compare theoretical Z-scan results (e.g., nonlinear refractive index, n) with experimental data to confirm accuracy .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.